molecular formula C13H9F4NO B1329154 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-69-6

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline

Cat. No. B1329154
M. Wt: 271.21 g/mol
InChI Key: JYXYSTKHJJWGRL-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" is a fluorinated aromatic amine with potential applications in various fields, including pharmaceuticals and material science. The presence of both fluorophenoxy and trifluoromethyl groups suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, the synthesis of 4-[18F]Fluorophenol, which shares the 4-fluorophenoxy moiety with our compound of interest, was achieved using a nucleophilic labelling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired product . Another relevant synthesis is the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods could potentially be adapted for the synthesis of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" would likely be characterized by strong electron-withdrawing effects due to the trifluoromethyl group, which could influence the reactivity of the compound. The electron-withdrawing nature of the fluorine atoms is also evident in the synthesis of polyimides containing fluorinated anilide moieties, where the presence of fluorine and phthalimide groups was shown to affect the solubility and thermal properties of the resulting polymers .

Chemical Reactions Analysis

The reactivity of fluorinated anilines can be quite diverse. For example, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups . This suggests that "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, potentially leading to the formation of novel compounds with iodine or hydroxy functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline" would be influenced by its fluorinated groups. Fluorinated compounds often exhibit unique properties such as increased thermal stability and altered electronic characteristics. For instance, the synthesis of poly-p-oxyperfluorobenzylene from a fluorinated phenol demonstrated the potential for creating materials with high thermal stability and unique electronic properties . Similarly, the presence of trifluoromethyl groups in anilines has been shown to affect their solubility and reactivity, as seen in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline . These properties would be important to consider when developing applications for "4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline".

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

  • Application: Docking and quantitative structure–activity relationship (QSAR) studies have utilized compounds similar to 4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline. These studies aid in understanding the orientations and active conformations of kinase inhibitors (Caballero et al., 2011).

Monomolecular Film Formation Studies

  • Application: Research on azobenzene derivatives with fluoroalkyl chains, including compounds akin to 4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline, has explored their monomolecular film formations at the air/water interface, contributing to materials science (Yoshino et al., 1992).

Catalysis in Organic Synthesis

  • Application: This compound has been used as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This contributes to the diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Vibrational Analysis for NLO Materials

  • Application: The vibrational analysis of compounds including 4-fluoro-3-(trifluoromethyl)aniline, similar to the subject compound, has been conducted. Such studies are crucial for understanding the properties of materials potentially useful in nonlinear optics (NLO) (Revathi et al., 2017).

Novel Synthon for Isoxazoles and 1,3,5-Triazines

  • Application: The compound has been involved in the synthesis of isoxazoles and 1,3,5-triazines, demonstrating its utility as a novel synthon in organic synthesis (Strekowski et al., 1995).

Development of High Temperature Electro-Optic Polycarbonates

  • Application: Its derivatives have been utilized in the synthesis of novel polycarbonates for high-temperature electro-optics, highlighting its significance in material science and optics (Suresh et al., 2003).

properties

IUPAC Name

4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYSTKHJJWGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229758
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline

CAS RN

946784-69-6
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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